N-Isopropyl Tadalafil is a derivative of Tadalafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension. Tadalafil, which was first approved by the FDA in 2003, has gained popularity due to its prolonged duration of action compared to other medications in its class. N-Isopropyl Tadalafil is synthesized to enhance the pharmacological properties of Tadalafil, potentially offering improved efficacy or reduced side effects.
N-Isopropyl Tadalafil is derived from Tadalafil, which is synthesized from various precursors including D-tryptophan methyl ester hydrochloride and piperonylaldehyde through a series of chemical reactions that include condensation and cyclization processes . The structural modifications involve the introduction of an isopropyl group to the Tadalafil molecule.
N-Isopropyl Tadalafil falls under the category of small molecules and is classified as a phosphodiesterase type 5 inhibitor. It is part of a broader class of compounds that target the cGMP signaling pathway, which plays a critical role in vascular smooth muscle relaxation.
The synthesis of N-Isopropyl Tadalafil typically involves several key steps:
The synthesis can yield high purity products with yields often exceeding 90%, making it suitable for industrial production .
N-Isopropyl Tadalafil shares a similar core structure with Tadalafil but features an isopropyl group at one of its nitrogen atoms. The molecular formula remains consistent with that of Tadalafil, , while the introduction of the isopropyl group alters its spatial configuration.
N-Isopropyl Tadalafil undergoes various chemical reactions typical for phosphodiesterase inhibitors:
These reactions are essential for understanding its stability and reactivity in biological systems.
N-Isopropyl Tadalafil acts primarily by inhibiting phosphodiesterase type 5 enzymes. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP) within smooth muscle cells:
The pharmacological profile suggests that N-Isopropyl Tadalafil may offer enhanced potency or duration compared to its parent compound.
N-Isopropyl Tadalafil has potential applications in:
The development of phosphodiesterase type 5 (PDE-5) inhibitors has been marked by continuous structural innovation since the introduction of sildenafil (Viagra®) in 1998. Tadalafil (Cialis®), characterized by its β-carboline backbone and extended half-life, emerged as a second-generation PDE-5 inhibitor with unique pharmacokinetic properties. Following patent expirations, research shifted toward structurally modified analogs like N-Isopropyl Tadalafil. These analogs represent deliberate alterations of tadalafil’s core scaffold, primarily intended to explore structure-activity relationships (SAR) or circumvent regulatory detection. Unlike approved therapeutics, many analogs—including N-alkylated derivatives—have been identified predominantly in adulterated sexual enhancement supplements, raising significant concerns about unregulated pharmacological agents entering consumer markets [1] [6].
The proliferation of tadalafil analogs in adulterated supplements stems from deliberate efforts to evade regulatory detection while retaining PDE-5 inhibitory activity. Regulatory agencies have documented numerous cases where "natural" sexual health products contained undeclared synthetic analogs, including N-alkylated tadalafil derivatives. These compounds exploit structural ambiguities: Minor modifications, such as isopropyl substitution at the tadalafil’s N-position, alter molecular mass and chromatographic behavior, complicating identification via standard screening protocols. The World Health Organization (WHO) and pharmaceutical analyses have identified analogs like acetildenafil, homosildenafil, and thioquinapiperifil in contaminated products, reflecting a persistent trend in supplement adulteration [1].
Table 1: Common Tadalafil Analogs Identified in Adulterated Supplements
Analog Name | Structural Modification | Detection Frequency |
---|---|---|
Acetildenafil | Acetyl group addition | High |
Homosildenafil | Extended methylene chain | Moderate |
Nitrosoprodenafil | Nitroso group substitution | Low |
N-Isopropyl Tadalafil | Isopropyl group at N-position | Emerging |
Sulfoaildenafil | Sulfonyl group addition | Moderate |
Market forces drive this adulteration: Expired patents for approved PDE-5 inhibitors (e.g., tadalafil in 2017) incentivize manufacturers to create patent-circumventing analogs. The 2025 push for over-the-counter (OTC) tadalafil (Cialis®) further intensifies this landscape, as illicit manufacturers seek competitive alternatives through structural tweaks [4].
The structural evolution of tadalafil analogs centers on modifying its dihydro-β-carboline-1-carboxylic acid core to enhance physicochemical properties or potency. N-alkylation—particularly at the piperazinyl nitrogen—constitutes a key strategy. Introducing alkyl groups (e.g., methyl, ethyl, isopropyl) alters:
Table 2: Impact of N-Alkyl Modifications on Tadalafil’s Physicochemical Properties
Derivative | Alkyl Group | logP (vs. Tadalafil) | Aqueous Solubility | PDE-5 IC₅₀ Shift |
---|---|---|---|---|
N-Methyl Tadalafil | Methyl | +0.3 | ↓ 15% | Minimal change |
N-Ethyl Tadalafil | Ethyl | +0.7 | ↓ 30% | ↓ 1.2-fold |
N-Isopropyl Tadalafil | Isopropyl | +1.2 | ↓ 50% | ↓ 1.8-fold |
N-Cyclopropyl Tadalafil | Cyclopropyl | +0.9 | ↓ 40% | ↓ 2.0-fold |
Synthetic routes to N-alkyl tadalafil derivatives typically involve reductive alkylation of tadalafil’s secondary amine using aldehydes/ketones under catalytic hydrogenation. For N-Isopropyl Tadalafil, acetone serves as the carbonyl precursor. Advanced formulations (e.g., solid dispersions with polyvinylpyrrolidone) address solubility limitations by inhibiting crystallization and enhancing dissolution rates—critical for bioavailability in adulterated products lacking pharmaceutical-grade excipients [5] [8].
The development of tadalafil analogs is pharmacologically anchored in optimizing enzyme-inhibitor binding kinetics and tissue selectivity. PDE-5 inhibitors function by competitively binding to cGMP’s catalytic site, preventing hydrolysis and amplifying nitric oxide (NO)-mediated vasodilation. N-substitutions alter analog-PDE-5 interactions via:
Table 3: Comparative PDE-5 Inhibition Kinetics of Tadalafil and Analogs
Compound | IC₅₀ (nM) | cGMP Binding Affinity (Kd) | Selectivity Ratio (PDE-5/PDE-6) |
---|---|---|---|
Tadalafil | 1.1 | 0.95 µM | 1:780 |
Sildenafil | 3.9 | 2.2 µM | 1:10 |
N-Isopropyl Tadalafil* | ~0.6* | ~0.5 µM* | ~1:500* |
*Estimated based on structural analogs
Additionally, selectivity profiling remains crucial. While tadalafil exhibits lower PDE-6 (retinal) inhibition than sildenafil, reducing visual side effects, N-alkylated derivatives may further diminish off-target activity. However, unapproved analogs risk unforeseen interactions—e.g., with PDE11 in skeletal muscle or guanylate cyclase stimulators—potentiating hypotension [1] [9]. The absence of clinical data for these analogs underscores hazards in their unregulated use.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: